molecular formula C6H9NO3S B2927158 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione CAS No. 1161721-83-0

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2927158
CAS No.: 1161721-83-0
M. Wt: 175.2
InChI Key: YAFPYSRADZDBFU-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO3S It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a methylsulfanyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)ethylamine with ethyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl {5-[2-(methylsulfanyl)ethyl]-1,3,4-oxadiazol-2-yl}methanamine
  • 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2-thione

Uniqueness

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidine ring structure and the presence of a methylsulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-methylsulfanylethyl)-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFPYSRADZDBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161721-83-0
Record name 5-[2-(methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione
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